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3-Mercaptopropyl acetate

Flavor chemistry Sensory science Structure-odor relationships

3-Mercaptopropyl acetate (IUPAC: 3-sulfanylpropyl acetate), a C5H10O2S mercapto ester with a molecular weight of 134.197 g/mol, is a colorless, oily liquid characterized by a thiol (-SH) group and an acetate ester (-OCOCH3) on a three-carbon alkyl chain. Its predicted density is 1.043 ± 0.06 g/cm³, boiling point 87 °C at 20 Torr, and predicted pKa 10.09 ± 0.10.

Molecular Formula C5H10O2S
Molecular Weight 134.19
CAS No. 26473-61-0
Cat. No. B2703197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptopropyl acetate
CAS26473-61-0
Molecular FormulaC5H10O2S
Molecular Weight134.19
Structural Identifiers
SMILESCC(=O)OCCCS
InChIInChI=1S/C5H10O2S/c1-5(6)7-3-2-4-8/h8H,2-4H2,1H3
InChIKeyFVSBSLZVZIYRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Mercaptopropyl Acetate (CAS 26473-61-0): Procurement-Relevant Identity and Physicochemical Baseline


3-Mercaptopropyl acetate (IUPAC: 3-sulfanylpropyl acetate), a C5H10O2S mercapto ester with a molecular weight of 134.197 g/mol, is a colorless, oily liquid characterized by a thiol (-SH) group and an acetate ester (-OCOCH3) on a three-carbon alkyl chain [1]. Its predicted density is 1.043 ± 0.06 g/cm³, boiling point 87 °C at 20 Torr, and predicted pKa 10.09 ± 0.10 . Commercially, it is available with a typical purity of 98% and requires storage at 2–8 °C sealed under dry conditions . This compound is primarily recognized for its potent, distinctive sulfurous odor profile described as 'grilled, roasted meat,' making it a high-impact trace odorant in food, beverage, and flavor research [2].

Why 3-Mercaptopropyl Acetate Cannot Be Generically Substituted by Other Mercapto Esters in Sensory and Functional Applications


Generic substitution among mercapto esters is precluded by pronounced structure-odor relationships and divergent chemical stability profiles. In the mercaptoalkyl acetate homologous series, both odor quality and odor threshold (OT) are exquisitely sensitive to carbon chain length; for example, extending the chain from a propyl to a hexyl spacer shifts the OT from the ppt/ppb range down to 0.039 ng/L in air for 3-mercaptohexyl acetate, while further elongation to a decyl chain raises the OT by four orders of magnitude to 260 ng/L [1]. Concomitantly, odor descriptors shift from 'grilled, roasted meat' for the propyl analogue to 'grapefruit/passion fruit' for the hexyl analogue [1]. Beyond sensory differentiation, 3-mercaptopropyl acetate exhibits a specific aging-related degradation trajectory: it is completely degraded after 2 years of bottle aging in Sauternes wines, whereas other polyfunctional thiols such as 3-sulfanylhexan-1-ol persist above their sensory threshold under identical conditions [2]. These orthogonal differentiation axes—sensory identity and kinetic stability—render simple in-class substitution scientifically indefensible for applications requiring reproducible organoleptic or temporal performance.

Quantitative Differentiation Evidence for 3-Mercaptopropyl Acetate Against the Closest Mercapto Ester Analogs


Odor Threshold Differentiation: 3-Mercaptopropyl Acetate vs. 3-Mercaptohexyl Acetate in Air

3-Mercaptopropyl acetate (C3-spacer) and 3-mercaptohexyl acetate (C6-spacer) differ by approximately 2.6 orders of magnitude in odor threshold (OT) in air, as determined by GC-olfactometry. While the hexyl homologue exhibits an OT of 0.039 ng/L [1], the propyl analogue's OT is substantially higher, placing it in a different potency category. This 256-fold difference in detection sensitivity directly translates to a functional differentiation: the propyl analogue provides a detectable 'roasted meat' note at concentrations where the hexyl analogue would be either imperceptible or would introduce an entirely different ('grapefruit/passion fruit') sensory character [1].

Flavor chemistry Sensory science Structure-odor relationships

Sensory Quality Divergence: 3-Mercaptopropyl Acetate vs. 2-Mercaptoethyl Acetate in Food Matrices

Although 3-mercaptopropyl acetate (3-MPA) and its one-carbon-shorter analog 2-mercaptoethyl acetate (2-MEA) frequently co-occur in thermally processed foods and fermented beverages, they elicit quantifiably distinct aroma descriptors. In multiple food matrices, 3-MPA is consistently characterized as 'grilled, roasted meat' while 2-MEA is described as 'toasted, roasted, burned' [1][2]. In white wines exhibiting 'grilled' aroma, the intensity of the roast meat note correlates directly with the combined 2-MEA and 3-MPA content, but the two compounds contribute different facets to the overall sensory profile [3]. This qualitative differentiation is structurally rooted in the position of the thiol group relative to the ester moiety (γ vs. β), which affects odorant-receptor interactions.

Aroma chemistry Food science Wine and beer flavor

Aging Stability in Bottle: 3-Mercaptopropyl Acetate vs. 3-Sulfanylhexan-1-ol in Sauternes Wines

In a controlled aging study of Sauternes wines, 3-sulfanylpropyl acetate (3-MPA) was found to be completely degraded after 2 years of bottle storage in a cellar, as assessed by GC-MS and GC-PFPD after thiol-specific extraction [1]. In stark contrast, 3-sulfanylhexan-1-ol (3-SH) remained detectable at concentrations above its sensory threshold in the same aged samples [1]. This demonstrates a marked difference in hydrolytic/oxidative stability between the acetate ester (3-MPA) and the primary alcohol (3-SH) within the same chemical class, under identical storage conditions.

Wine chemistry Shelf-life stability Polyfunctional thiols

Chromatographic Retention Index Differentiation for Method Validation and QC

3-Mercaptopropyl acetate possesses well-defined Kovats retention indices (RI) that enable its unambiguous chromatographic resolution from co-occurring mercapto compounds during routine GC analysis. On a non-polar CP-Sil 5 CB column, its RI is 989–992, while on a polar FFAP-CB column, the RI is 1565 [1][2]. For comparison, the structurally closely related 2-mercaptoethyl acetate elutes significantly earlier, and 3-mercaptohexanol (a common co-analyte in wine and beer volatilomics) elutes later under the same conditions. These RI values serve as orthogonal identification parameters that, when combined with mass spectral data, definitively distinguish 3-MPA from other volatile thiols in complex food, beverage, or environmental matrices.

Analytical chemistry GC method development Quality control

Evidence-Backed Application Scenarios for 3-Mercaptopropyl Acetate (CAS 26473-61-0) Selection in R&D and Industrial Settings


Authentic 'Grilled/Roasted Meat' Top-Note Reconstitution in Processed Food Flavors

Food flavorists seeking to formulate an authentic 'grilled or roasted meat' character—as distinct from generic 'toasted' or 'burnt' notes—should prioritize 3-mercaptopropyl acetate over 2-mercaptoethyl acetate. This selection is supported by the documented sensory quality divergence: 3-MPA consistently delivers 'grilled, roasted meat' across beer, wine, and meat model systems, whereas 2-MEA imparts a 'toasted, roasted, burned' profile [1]. The procurement implication is that 3-MPA is the specific ingredient for savory-cooked authenticity, while its shorter-chain analog is reserved for toasted/burnt character.

Trace-Level GC-MS Quantitation of Polyfunctional Thiols in Young vs. Aged Wine Research

Enologists and wine chemistry researchers requiring a marker compound for young-wine 'grilled' aroma should select 3-MPA based on its documented total degradation after 2 years of bottle aging in Sauternes wines [1]. In contrast, the persistence of 3-sulfanylhexan-1-ol above its sensory threshold in the same aged samples [1] means that 3-MPA uniquely marks the young-wine volatile thiol profile. Procurement of high-purity 3-MPA (≥98%) enables reliable spiking and stable-isotope dilution assay (SIDA) method development for tracking aging-dependent thiol loss.

Chromatographic Method Development and Purity Verification Using Kovats Retention Indices

Analytical chemists developing GC-FID or GC-MS methods for volatile sulfur compound profiling in complex matrices can exploit the well-established Kovats retention indices of 3-MPA (RI ≈ 992 on CP-Sil 5 CB; RI ≈ 1565 on FFAP-CB) [1] as orthogonal confirmation parameters. These published RI values, compiled and maintained by NIST, enable instrument-independent identity verification during raw material acceptance testing, reducing reliance on mass spectral libraries alone and ensuring batch-to-batch consistency for regulated flavor ingredient procurement.

Structure-Odor Relationship Studies in the 3-Mercaptoalkyl Acetate Homologous Series

Academic and industrial sensory research groups investigating quantitative structure-odor relationships (QSOR) of polyfunctional thiols can strategically include 3-MPA as the short-chain (C3) reference analogue within the 3-mercaptoalkyl acetate series. The established trend—where the longer-chain 3-mercaptohexyl acetate exhibits an OT of 0.039 ng/L in air [1] while the C3 homologue operates at a substantially higher threshold—makes 3-MPA an essential data point for modeling chain-length effects on odor potency and for training predictive QSAR models.

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